molecular formula C7H9ClN2OS B13469706 {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride

Cat. No.: B13469706
M. Wt: 204.68 g/mol
InChI Key: PSRUQYLCCMMRAO-UHFFFAOYSA-N
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Description

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,3-b][1,3]thiazole ring system. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .

Scientific Research Applications

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
  • (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
  • (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride

Uniqueness

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(3-methylimidazo[5,1-b][1,3]thiazol-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H8N2OS.ClH/c1-5-6(3-10)11-7-2-8-4-9(5)7;/h2,4,10H,3H2,1H3;1H

InChI Key

PSRUQYLCCMMRAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CN=CN12)CO.Cl

Origin of Product

United States

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